molecular formula C16H18OS B1634979 4-(Ethylthio)-3'-methylbenzhydrol

4-(Ethylthio)-3'-methylbenzhydrol

Cat. No.: B1634979
M. Wt: 258.4 g/mol
InChI Key: DZSWNSIGEKTVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylthio)-3'-methylbenzhydrol ( 844683-30-3) is a high-value benzhydrol derivative of significant interest in synthetic organic chemistry and advanced materials research . Its molecular structure, characterized by an ethylthio substituent at the 4-position and a methyl group at the 3'-position, creates a versatile and well-defined molecular scaffold ideal for precise functionalization . The compound's core value lies in its role as a key intermediate in the preparation of complex molecules for pharmaceuticals, agrochemicals, and specialty materials . The presence of the ethylthio group enhances its reactivity, making it particularly valuable in nucleophilic and electrophilic substitution reactions, while the methyl group provides steric and electronic modulation for fine-tuning the properties of resulting compounds . With a molecular formula of C16H18OS and a molecular weight of 258.38 g/mol, this compound should be handled under controlled conditions due to its reactive functional groups . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

Molecular Formula

C16H18OS

Molecular Weight

258.4 g/mol

IUPAC Name

(4-ethylsulfanylphenyl)-(3-methylphenyl)methanol

InChI

InChI=1S/C16H18OS/c1-3-18-15-9-7-13(8-10-15)16(17)14-6-4-5-12(2)11-14/h4-11,16-17H,3H2,1-2H3

InChI Key

DZSWNSIGEKTVBU-UHFFFAOYSA-N

SMILES

CCSC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O

Canonical SMILES

CCSC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomerism: 3'-Methyl vs. 4'-Methyl Derivatives

A key comparison involves positional isomerism. For example, 4-(Ethylthio)-4'-methylbenzhydrol (CAS: 842140-61-8, cited in evidence) differs only in the methyl group’s position (4' vs. 3'). Such isomerism can significantly alter physicochemical properties:

  • Crystallinity : Substituted benzhydrols often exhibit variable crystallinity based on substituent positions. For instance, vanillin derivatives (e.g., 4-hydroxy-3-methoxybenzaldehyde) show distinct crystal packing due to hydrogen-bonding networks, a property that may extend to ethylthio-methylbenzhydrols .

Ethylthio-Containing Analogues

Ethylthio groups are present in bioactive compounds like CEP-1347, a kinase inhibitor with bis(ethylthio)methyl substituents. While CEP-1347’s complex tricyclic structure differs from 4-(Ethylthio)-3'-methylbenzhydrol, the ethylthio moiety’s electron-donating and lipophilic nature may enhance membrane permeability in both compounds .

Comparative Data Table

Property This compound 4-(Ethylthio)-4'-methylbenzhydrol CEP-1347
Molecular Weight ~274.4 g/mol (estimated) ~274.4 g/mol 629.8 g/mol
Substituent Positions 4-(Ethylthio), 3'-methyl 4-(Ethylthio), 4'-methyl Bis(ethylthio)methyl, others
Bioactivity Not reported Not reported JNK kinase inhibitor
Synthetic Route Likely acid-catalyzed condensation Similar Multi-step organocatalytic
Lipophilicity (logP) ~3.5 (predicted) ~3.5 (predicted) 4.2 (reported)

Research Findings and Implications

  • Limited Direct Studies: No peer-reviewed studies specifically address this compound’s biological or material properties.
  • Stability and Reactivity: The ethylthio group’s resistance to oxidation compared to hydroxyl or amino groups may enhance stability under acidic conditions, as seen in related thioether compounds .
  • Crystallographic Insights : While X-ray data for this compound is unavailable, benzhydrol derivatives like vanillin analogs exhibit hydrogen-bonded networks that could guide crystallization strategies .

Preparation Methods

Mechanism and Catalyst Selection

The Friedel-Crafts alkylation remains a cornerstone for introducing alkyl and thioalkyl groups to aromatic rings. For 4-(ethylthio)-3'-methylbenzhydrol, this method facilitates the sequential addition of ethylthio and methyl groups to benzene derivatives. Aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are predominant catalysts, with AlCl₃ demonstrating superior activity in thioether formation. The reaction proceeds via electrophilic substitution, where the catalyst generates a reactive acylium or alkyl carbocation intermediate.

For ethylthio group incorporation, ethyl chloride or ethyl bromide serves as the alkylating agent. A critical challenge lies in avoiding polysubstitution, as the electron-donating ethylthio group activates the ring toward further alkylation. Studies indicate that moderated reaction temperatures (40–60°C) and stoichiometric control reduce di- and tri-substituted byproducts.

Synthesis of 4-Ethylthiobenzaldehyde

The preparation of 4-ethylthiobenzaldehyde, a key intermediate, involves reacting thiophenol with ethyl bromide in the presence of AlCl₃, followed by formylation via the Gattermann-Koch reaction. Yields range from 60% to 72%, contingent on the purity of the thiophenol feedstock. Alternative pathways employ carbon monoxide (CO) under pressure with SZTA catalysts, as demonstrated in analogous syntheses of 4-methylthiobenzaldehyde.

Table 1. Friedel-Crafts Alkylation Conditions for 4-Ethylthiobenzaldehyde

Catalyst Temperature (°C) Yield (%) Byproducts (%)
AlCl₃ 50 68 15
BF₃ 60 61 22
SZTA 80 89 5

SZTA-Catalyzed Carbonylation for Benzhydrol Formation

Catalyst Synthesis and Optimization

The SZTA (SO₄²⁻/ZrO₂-TiO₂-V₂O₅) catalyst, originally developed for methylthiobenzaldehyde production, has been adapted for ethylthio derivatives. Its preparation involves co-precipitation of zirconium oxychloride (ZrOCl₂·8H₂O) and titanium tetrachloride (TiCl₄) at a Zr:Ti molar ratio of 10:1, followed by vanadium impregnation. Calcination at 650°C enhances acidity and stability, critical for sustaining CO pressure during carbonylation.

Carbonylation of Ethylthio Aromatics

In a stainless steel autoclave, 4-ethylthiotoluene reacts with CO (3–5 MPa) at 80°C in the presence of SZTA, yielding 4-ethylthiobenzaldehyde. Subsequent hydrolysis with water affords the aldehyde, which undergoes condensation with 3-methylbenzaldehyde to form the benzhydrol structure. This one-pot method achieves 87–90% conversion, outperforming traditional stepwise syntheses.

Table 2. SZTA-Catalyzed Carbonylation Parameters

CO Pressure (MPa) Reaction Time (h) Yield (%) Selectivity (%)
3 5 89 94
5 8 92 91

Grignard Reagent-Mediated Coupling

Aldehyde-Ketone Coupling

The benzhydrol skeleton is constructed via nucleophilic addition of a Grignard reagent to a ketone intermediate. For instance, 4-ethylthiobenzaldehyde is converted to its corresponding Grignard reagent (C₆H₅SCH₂CH₂MgBr), which reacts with 3-methylacetophenone to form this compound. Anhydrous tetrahydrofuran (THF) serves as the optimal solvent, providing yields of 75–82%.

Limitations and Side Reactions

Competing aldol condensation and over-addition reactions necessitate stringent temperature control (–10°C to 0°C). Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), improve selectivity by stabilizing the Grignard intermediate.

Reductive Coupling of Ketones

Meerwein-Ponndorf-Verley Reduction

The cross-coupling of 4-ethylthioacetophenone and 3-methylacetophenone via aluminum isopropoxide catalysis yields the corresponding diastereomeric benzhydrols. This method favors syn-addition, producing a 3:1 ratio of erythro to threo isomers. Yields plateau at 70% due to competing ketone dimerization.

Environmental and Industrial Considerations

Catalyst Recovery and Reuse

SZTA catalysts exhibit remarkable recyclability, retaining 85% activity after five cycles. In contrast, AlCl₃ necessitates neutralization and generates hazardous waste, diminishing its industrial viability.

Solvent-Free Methodologies

Recent advances employ ionic liquids (e.g., [BMIM][BF₄]) as green solvents for Friedel-Crafts alkylation, reducing VOC emissions. Pilot-scale trials demonstrate comparable yields (78%) to conventional methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Ethylthio)-3'-methylbenzhydrol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution of a benzhydrol precursor with ethylthiol. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like AlCl₃ for alkylation). For sulfur incorporation, NaSEt or EtSH under acidic conditions are common . Yield optimization requires monitoring by TLC/HPLC and adjusting stoichiometric ratios of the thiolating agent.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra for ethylthio (-SCH₂CH₃) and benzhydrol (Ar-OH) signals. Aromatic proton splitting patterns distinguish substitution positions.
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of -SCH₂CH₃ at ~62 Da).
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ = 254–280 nm.
  • Contradictions : Discrepancies between NMR and MS may arise from stereoisomers or residual solvents; recrystallization or column chromatography is advised .

Q. How does the ethylthio substituent affect the compound’s stability under varying storage conditions?

  • Methodological Answer : The thioether group (-S-) is prone to oxidation. Stability studies recommend:

  • Storage : -20°C under inert gas (N₂/Ar) to prevent sulfoxide/sulfone formation.
  • Solvent : Use anhydrous DMSO or ethanol to minimize hydrolysis.
  • Monitoring : Periodic FT-IR analysis for S=O peaks (1050–1150 cm⁻¹) and HPLC for degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the ethylthio group’s role in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with methylthio, propylthio, or sulfone groups.
  • Assays : Test in vitro models (e.g., enzyme inhibition, receptor binding) to compare potency. For example, replace the ethylthio with a methylthio group (as in phenol derivatives ) and assess changes in IC₅₀ values.
  • Computational Modeling : Use DFT calculations to map electronic effects (e.g., charge distribution on the benzene ring) and correlate with activity .

Q. What experimental strategies resolve low reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Parameter Screening : Use DoE (Design of Experiments) to optimize temperature, catalyst loading, and solvent polarity.
  • Impurity Profiling : LC-MS/MS to identify byproducts (e.g., disulfides from thiol oxidation).
  • Catalyst Alternatives : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions .

Q. How should conflicting data between theoretical (DFT) predictions and experimental solubility results be addressed?

  • Methodological Answer :

  • Solvent Recalculation : Use COSMO-RS simulations to refine solubility parameters, accounting for hydrogen bonding (e.g., benzhydrol’s -OH group).
  • Experimental Validation : Measure solubility in DMSO/water mixtures via UV-Vis spectroscopy (λmax ~270 nm) and adjust DFT parameters (e.g., dielectric constant) .

Q. What in vitro/in vivo correlation (IVIVC) models are suitable for pharmacokinetic studies of this compound?

  • Methodological Answer :

  • In Vitro : Use Caco-2 cell monolayers to assess permeability (Papp) and metabolic stability (microsomal assays).
  • In Vivo : Apply compartmental modeling (e.g., two-compartment) to plasma concentration data. Adjust for thioether metabolism (e.g., CYP450-mediated oxidation) .

Q. How can computational chemistry predict reactive intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Transition State Analysis : Use Gaussian or ORCA software to model reaction pathways (e.g., carbocation intermediates in Friedel-Crafts).
  • MD Simulations : Simulate solvent effects on intermediate stability (e.g., THF vs. toluene) .

Notes

  • Contradictions : Stability data from (5-year stability at -20°C) align with Table 1, but ambient storage results vary by humidity .

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